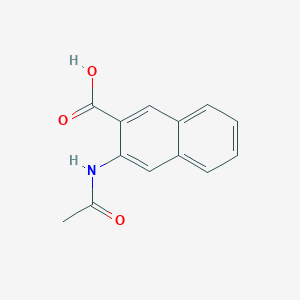

3-(Acetylamino)-2-naphthoic acid

Description

Historical Context of Naphthoic Acid Derivatives in Organic Chemistry

Naphthoic acids, which are naphthalene (B1677914) rings substituted with a carboxylic acid group, have been a subject of chemical investigation for over a century. The two primary isomers, 1-naphthoic acid and 2-naphthoic acid, form the basis of a vast family of derivatives. guidechem.comnih.gov Early research focused on their synthesis and fundamental chemical reactivity. For instance, 2-naphthoic acid can be prepared through the oxidation of methyl β-naphthyl ketone or by the carbonation of the Grignard reagent derived from β-bromonaphthalene.

The introduction of additional functional groups to the naphthalene core, such as hydroxyl (-OH) and amino (-NH2) groups, significantly expanded the chemical space and utility of these compounds. 3-Hydroxy-2-naphthoic acid, for example, is a key precursor in the synthesis of azo dyes and pigments and is produced industrially via the Kolbe–Schmitt reaction of 2-naphthol. wikipedia.org In a subsequent chemical step, heating 3-hydroxy-2-naphthoic acid in the presence of ammonia (B1221849) yields 3-amino-2-naphthoic acid, the direct precursor to the title compound. wikipedia.org

The synthesis of 3-amino-2-naphthoic acid from 3-hydroxy-2-naphthoic acid can also be achieved using reagents like zinc chloride and ammonium (B1175870) hydroxide (B78521) under pressure. guidechem.com This amino derivative is a stable, crystalline solid with established physical and chemical properties. chemicalbook.comnih.gov Its availability and well-characterized nature have made it a valuable starting material for further chemical elaboration.

Significance of N-Acylated Naphthoic Acid Scaffolds in Modern Chemical Science

The introduction of an acetyl group to the amino function of 3-amino-2-naphthoic acid, a process known as N-acetylation, yields 3-(Acetylamino)-2-naphthoic acid. This modification is more than a simple structural change; it imparts new physicochemical properties and can significantly alter the biological activity of the parent molecule.

N-acylated amino acids, in general, represent a large and diverse class of molecules with important roles in biological signaling. They are known to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs), nuclear receptors, and ion channels. While the specific biological functions of this compound are not extensively documented, the broader class of N-acylated compounds is of significant interest in medicinal chemistry. Acetylation can, for instance, modulate the lipophilicity of a compound, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system.

Furthermore, studies on other acetylated phenolic and amino compounds have shown that acetylation can either maintain or enhance their biological activities. This suggests that the N-acetylated form of 3-amino-2-naphthoic acid could possess unique and potentially useful properties worthy of investigation.

Scope and Research Trajectories for this compound Studies

The research landscape for this compound is largely open for exploration. Based on the chemistry of its precursors and the general significance of N-acylated scaffolds, several research trajectories can be envisioned.

A primary area of investigation would be the systematic evaluation of its biological activity. Given that naphthoic acid derivatives have been explored as potential therapeutic agents, including as inhibitors of enzymes like lactate (B86563) dehydrogenase, it would be logical to screen this compound against a panel of biological targets. frontiersin.org

Another promising avenue of research lies in its potential application in materials science. The rigid naphthalene core combined with the hydrogen-bonding capabilities of the amide and carboxylic acid groups could lead to the formation of interesting supramolecular structures and materials with novel optical or electronic properties.

Furthermore, the synthesis of a library of derivatives based on the this compound scaffold, through modification of the acetyl group or the carboxylic acid, could lead to the discovery of new compounds with tailored properties for specific applications in medicinal chemistry or materials science. The development of fluorescent probes based on naphthoic acid derivatives also suggests a potential application for this compound in the development of new analytical tools. nih.gov

Interactive Data Tables

Below are interactive tables summarizing key properties of the precursor compounds.

Table 1: Physicochemical Properties of Naphthoic Acid Precursors

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 2-Naphthoic acid | C₁₁H₈O₂ | 172.18 | 185.5 | White solid |

| 3-Hydroxy-2-naphthoic acid | C₁₁H₈O₃ | 188.18 | 222 | Yellow solid |

| 3-Amino-2-naphthoic acid | C₁₁H₉NO₂ | 187.19 | 212-215 (dec.) | Yellow to olive green powder |

Structure

3D Structure

Properties

IUPAC Name |

3-acetamidonaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-8(15)14-12-7-10-5-3-2-4-9(10)6-11(12)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXRDNPWHSTOGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427939 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19717-59-0 | |

| Record name | 3-(acetylamino)-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Acetylamino 2 Naphthoic Acid and Precursors

Strategies for Synthesis of 3-Amino-2-naphthoic Acid Precursor

The synthesis of 3-amino-2-naphthoic acid can be approached through various chemical transformations, primarily involving the introduction of an amino group onto a naphthalene (B1677914) scaffold.

Catalytic reduction is a common method for synthesizing amines from nitro compounds. This process typically involves the hydrogenation of a nitro-group-containing precursor, such as 3-nitro-2-naphthoic acid, in the presence of a metal catalyst. google.com The reaction is carried out in the gaseous state, where the liquid nitro derivative is evaporated in a hot stream of hydrogen gas. google.com This mixture is then passed over a catalyst, leading to the reduction of the nitro group to an amine. google.com While this is a general method for converting organic nitro derivatives to amines, specific conditions for 3-nitro-2-naphthoic acid may vary.

Another significant route is through amination reactions. A notable example is the Bucherer reaction, which facilitates the conversion of a naphthol to a naphthylamine using ammonia (B1221849) and sodium bisulfite. wikipedia.org This reversible reaction is a cornerstone in the industrial synthesis of aminonaphthalenesulfonic acids. wikipedia.org The mechanism involves the addition of a bisulfite anion to the naphthol, followed by nucleophilic attack by ammonia and subsequent elimination of water and sodium bisulfite to form the naphthylamine. wikipedia.org Microwave irradiation has been shown to be an efficient way to carry out the Bucherer reaction, significantly reducing reaction times. researchgate.net

A different approach involves a Curtius rearrangement of 2,3-naphthalenedicarboxylic acid monomethyl ester. This method begins with the preparation of fused ring 2,3-naphthalenedicarboxylic acid dimethyl ester from o-phthalaldehyde, which is then hydrolyzed to the monomethyl ester. google.com The carboxyl group is then converted to an amino group via a DPPA (diphenylphosphoryl azide) reaction, yielding 3-tert-butyloxycarboxamide-2-methyl naphthoate. google.com The final steps involve hydrolysis of the ester and removal of the tert-butyloxycarbonyl protecting group to obtain 3-amino-2-naphthoic acid. google.com

Established methods for synthesizing naphthoic acids can be adapted to produce the 3-amino derivative. The haloform reaction, for instance, is a well-known method for preparing β-naphthoic acid from methyl β-naphthyl ketone. orgsyn.org This reaction involves the use of sodium hypochlorite (B82951) and subsequent acidification to yield the carboxylic acid. orgsyn.org

More recent developments have explored novel rearrangements. For example, a Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes has been reported for the synthesis of 1-hydroxy-2-naphthoic acid esters. nih.govescholarship.org This reaction provides access to new substitution patterns on the naphthoic acid core. nih.govescholarship.org Although not a direct synthesis of the 3-amino derivative, such novel methodologies highlight the ongoing research into modifying the naphthalene scaffold, which could potentially be adapted for the synthesis of the target precursor.

N-Acetylation Reactions for 3-(Acetylamino)-2-naphthoic Acid Formation

Once the 3-amino-2-naphthoic acid precursor is obtained, the final step is the introduction of an acetyl group to the amino function.

The most straightforward method for N-acetylation is the direct reaction of 3-amino-2-naphthoic acid with an acetylating agent. Acetic anhydride (B1165640) is a commonly used reagent for this purpose. The reaction is typically carried out by dissolving the aminonaphthoic acid in a slightly acidic medium before adding the acetic anhydride. google.com After the acetylation is complete, the solution is made alkaline to facilitate the isolation of the product. google.com This method has been historically applied to the synthesis of acetylated aminonaphthol sulfonic acids for use in dye manufacturing. google.com

The table below summarizes a typical direct acetylation process.

| Reactant | Reagent | Solvent/Medium | Key Steps | Reference |

| 3-Amino-2-naphthoic acid | Acetic Anhydride | Initially slightly acidic, then made alkaline | 1. Dissolution in a slightly acid medium. 2. Addition of acetic anhydride. 3. Alkalinization after reaction completion. | google.com |

Multicomponent reactions (MCRs) offer an efficient alternative for the synthesis of complex molecules like N-acylated naphthoic acid derivatives in a single step. These reactions are highly atom-economical and can generate a diverse range of products. nih.gov

The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs. wikipedia.orgwikipedia.org The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. organic-chemistry.orgnumberanalytics.com The reaction mechanism typically begins with the formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and the carboxylic acid. wikipedia.orgnumberanalytics.com The final step is a Mumm rearrangement that yields the stable bis-amide product. wikipedia.org

The Passerini three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org This reaction is believed to proceed through a cyclic transition state, particularly in aprotic solvents. organic-chemistry.org Recent advancements have explored variations of the Passerini reaction, including the use of alternative acid components like phthalimide. nih.gov

The table below outlines the key features of the Ugi and Passerini reactions.

| Reaction | Components | Product | Key Features | References |

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Four-component, high atom economy, forms bis-amides. | wikipedia.orgorganic-chemistry.orgnumberanalytics.com |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Three-component, often proceeds in aprotic solvents. | wikipedia.orgorganic-chemistry.orgresearchgate.netslideshare.net |

While the classic Ugi and Passerini reactions utilize aldehydes and ketones, modifications can allow for the use of other precursors. Enolizable compounds, which can exist in equilibrium with their enol form, can potentially participate in MCRs. The enol tautomer can act as a nucleophile, opening up possibilities for different reaction pathways and products. While specific examples of enolizable compounds directly leading to this compound via MCRs are not detailed in the provided context, the versatility of MCRs suggests this as a potential area for synthetic exploration. For instance, multicomponent reactions have been developed for the synthesis of N-acyl amidines using copper catalysts and 1,4,2-dioxazol-5-ones. chemrxiv.org

Multicomponent Reaction (MCR) Strategies for N-Acylated Naphthoic Acid Derivatives

Role of Specific Catalysts and Reagents in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules from three or more starting materials in a single step. The success of these reactions heavily relies on the choice of catalysts and reagents, which govern the reaction rate, yield, and selectivity. rsc.org

In the context of synthesizing derivatives related to this compound, various catalysts have demonstrated significant efficacy. Transition-metal catalysts, for instance, are widely employed due to their ability to enhance both the reactivity and selectivity of MCRs. semanticscholar.org They often function by creating catalytic platforms that orchestrate the ordered assembly of the reactants. semanticscholar.org

Acid and base catalysis also play a crucial role. For example, a one-pot, three-component reaction between 3-hydroxy-2-naphthoic acid, aromatic aldehydes, and acetonitrile (B52724) can be effectively catalyzed by chlorosulfonic acid to produce 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acids in high yields. researchgate.net Similarly, Lewis acids like calcium catalysts can activate precursors to form reactive carbocations, facilitating cascade reactions. semanticscholar.org The choice between homogeneous and heterogeneous catalysts can also be a significant factor, although in many cases, the distinction in controlling product selectivity is not substantial. semanticscholar.org

The table below summarizes the role of various catalysts in MCRs relevant to the synthesis of naphthoic acid derivatives.

| Catalyst Type | Example(s) | Role in Reaction |

| Acid Catalysts | Chlorosulfonic acid, p-Toluenesulfonic acid | Facilitates the formation of key intermediates, such as acylium ions, and promotes the desired bond formations. researchgate.net |

| Base Catalysts | Potassium tert-butoxide (tBuOK), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Can deprotonate substrates to form reactive nucleophiles and can influence stereocontrol. nih.gov |

| Transition Metal Catalysts | Palladium(0), Rhodium(II) | Activate substrates through oxidative addition and can control the regioselectivity of subsequent insertions. semanticscholar.orgnih.gov |

| Lewis Acid Catalysts | Calcium(II) bis(trifluoromethanesulfonimide) | Activates precursors to form reactive carbocations, enabling cascade reactions. semanticscholar.org |

Derivatization from Related Naphthoic Acid Analogs

The synthesis of this compound can also be achieved through the chemical modification of closely related naphthoic acid analogs. This approach often involves straightforward and high-yielding conversion steps.

Conversion from 3-Hydroxy-2-naphthoic Acid

A primary route to obtaining the precursor for this compound involves the amination of 3-hydroxy-2-naphthoic acid. Heating 3-hydroxy-2-naphthoic acid with ammonia yields 3-amino-2-naphthoic acid. wikipedia.org A more specific method involves reacting 3-hydroxy-2-naphthoic acid with anhydrous zinc chloride and ammonia under high pressure and temperature. chemicalbook.com This process, conducted in an autoclave, results in the formation of 3-amino-2-naphthoic acid, which can then be acetylated to the final product. chemicalbook.com

The subsequent acetylation of the resulting 3-amino-2-naphthoic acid to this compound is a standard procedure in organic synthesis, typically involving the use of an acetylating agent like acetic anhydride or acetyl chloride.

The table below outlines a typical reaction for the amination of 3-hydroxy-2-naphthoic acid.

| Reactant | Reagents | Conditions | Product | Yield |

| 3-Hydroxy-2-naphthoic acid | Anhydrous zinc chloride, Ammonia (25-28%) | 195°C, 1.38-2.75 MPa, 72h in an autoclave | 3-Amino-2-naphthoic acid | 79.6% (crude), 87.5% (after recrystallization) |

Analogous Synthetic Routes from 3-Acetoxy-2-naphthoic Acid

3-Acetoxy-2-naphthoic acid, an analog of acetylsalicylic acid, serves as another potential precursor. nih.gov It can be synthesized by refluxing 3-hydroxy-2-naphthoic acid with acetic anhydride in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov

While direct conversion of 3-acetoxy-2-naphthoic acid to this compound is less commonly documented, a plausible synthetic pathway would involve hydrolysis of the ester group to regenerate 3-hydroxy-2-naphthoic acid, followed by the amination and acetylation sequence described previously. Alternatively, a process involving selective amination of the aromatic ring while the carboxylic acid is protected, followed by acetylation, could be envisioned. A patented process describes the selective acetylation of hydroxynaphthoic acid isomers in a strongly alkaline solution, which could be adapted for related transformations. google.com

The synthesis of 3-acetoxy-2-naphthoic acid is summarized in the table below.

| Reactant | Reagents | Conditions | Product |

| 3-Hydroxy-2-naphthoic acid | Acetic anhydride, Concentrated sulfuric acid (catalytic) | Reflux for 10 minutes | 3-Acetoxy-2-naphthoic acid |

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, including esterification and amidation reactions.

Esterification Reactions

The carboxylic acid functionality of 3-(acetylamino)-2-naphthoic acid can undergo esterification to form the corresponding esters. This reaction typically involves treatment with an alcohol in the presence of an acid catalyst. For instance, the esterification of a similar compound, 3-hydroxy-2-naphthoic acid, is achieved by refluxing with acetic anhydride (B1165640) and a few drops of concentrated sulfuric acid to yield 3-acetoxy-2-naphthoic acid. nih.gov This highlights a common method for ester formation. Another general method for esterification involves reacting the carboxylic acid with an alcohol in the presence of a suitable acid catalyst or using an esterifying reagent. For example, a 0.15 N solution of HCl in methanol, prepared by adding acetyl chloride to methanol, can be used for esterification reactions. google.com

Amidation and Peptide Coupling Applications

The carboxylic acid group can be converted into an amide through reaction with an amine. This transformation is fundamental in peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. bachem.com The process requires the activation of the carboxyl group, which can be achieved using various coupling reagents. bachem.com

Commonly used coupling reagents include carbodiimides like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. google.combachem.com Phosphonium-type reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective for amidation and are known to suppress racemization. bachem.com Another example is the use of 3-(Diethoxy-phosphoryloxy)-1,2,3-benzo[d] triazin-4(3H)-one (DEPBT), which is noted for its resistance to racemization during amide bond formation. bachem.com

These peptide coupling techniques are applicable to this compound, allowing for its incorporation into larger molecular structures through the formation of an amide bond at its carboxylic acid position. The choice of coupling reagent and reaction conditions is crucial for achieving high yields and maintaining stereochemical integrity, especially when coupling with chiral amines or amino acids. nih.gov

Reactivity of the Acetylamino Group

The acetylamino group also presents opportunities for chemical modification, primarily through hydrolysis or further functionalization.

Hydrolysis and Deacetylation Reactions

The acetylamino group can be hydrolyzed back to an amino group under certain conditions. This deacetylation is typically achieved through alkaline hydrolysis. mdpi.com For instance, the deacetylation of chitin, a biopolymer with repeating N-acetylglucosamine units, is carried out using concentrated alkali solutions. mdpi.com This process involves the nucleophilic attack of a hydroxide (B78521) ion on the acetamide (B32628) bond. mdpi.com

A milder method for deacetylation involves the use of hydroxylamine (B1172632) (NH₂OH) or its salts at temperatures of 100° C or less. google.com This method has been shown to be effective for the N-deacetylation of biopolymers with minimal degradation of the polymer backbone. google.com These methods could potentially be applied to this compound to yield 3-amino-2-naphthoic acid. nih.govsigmaaldrich.com

Modifications and Functionalization of the Acetylamino Group

While hydrolysis is a common reaction, the acetylamino group itself can be a site for further modification, although this is less common than reactions involving the carboxylic acid or the naphthalene (B1677914) ring. Research into the modification of similar acetylamino-containing compounds, such as the design of glutathione (B108866) reductase inhibitors, demonstrates that the broader structure containing the acetylamino group can be synthetically altered to create new functionalities. researchgate.net

Electrophilic and Nucleophilic Aromatic Substitution on the Naphthalene Core

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, though the directing effects of the existing substituents play a crucial role.

In electrophilic aromatic substitution , the acetylamino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction would depend on the interplay of these directing effects and the reaction conditions.

Functional Group Interconversions on the Naphthalene Ring

The chemical versatility of this compound stems from its two primary functional groups: the carboxylic acid and the acetylamino group. These sites allow for a variety of chemical transformations, enabling the synthesis of diverse derivatives.

The carboxylic acid group (-COOH) is a versatile handle for derivatization. Standard organic chemistry reactions can be applied to convert it into other functional groups: scribd.com

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., concentrated H₂SO₄) yields the corresponding ester. This is a common modification to alter the compound's solubility and electronic properties.

Acyl Chloride Formation: Treatment with reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) converts the carboxylic acid into a more reactive acyl chloride. This intermediate is a key precursor for synthesizing amides and esters under milder conditions.

Amide Formation: The carboxylic acid can be directly coupled with an amine using a coupling agent or via the acyl chloride intermediate to form a new amide.

The acetylamino group (-NHCOCH₃) also offers pathways for modification:

Hydrolysis: Under acidic or basic conditions, the acetyl group can be hydrolyzed to yield 3-amino-2-naphthoic acid. nih.gov This primary amine is a valuable synthetic intermediate, for instance, in the construction of Schiff bases or through diazotization reactions.

Reduction: While challenging without affecting the naphthalene ring, strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide to an ethylamine (B1201723) group.

These interconversions are fundamental in modifying the molecule's structure to fine-tune its properties for specific applications in materials science and medicinal chemistry.

Regioselectivity in Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) on the naphthalene ring of this compound is governed by the directing effects of the two existing substituents. The outcome of such reactions depends on the interplay between their activating/deactivating and ortho-, para-, or meta-directing properties.

Acetylamino Group (-NHCOCH₃): This group is an activator and an ortho-, para-director . Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the naphthalene ring system through resonance, thereby increasing the electron density and making the ring more susceptible to electrophilic attack. This effect preferentially stabilizes the intermediates formed during ortho and para attack.

Carboxylic Acid Group (-COOH): This group is a deactivator and a meta-director . It is an electron-withdrawing group, both by induction and resonance, which reduces the electron density of the ring and makes it less reactive towards electrophiles. This deactivation is most pronounced at the ortho and para positions, making the meta position the least deactivated and thus the preferred site of attack.

The substituents are located at positions 2 and 3. The acetylamino group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6, relative to C3 across the second ring). The carboxylic acid at C2 deactivates the ring and directs incoming electrophiles to its meta positions (C4, C5, and C7).

The regiochemical outcome is a balance of these competing effects. The powerful activating and directing effect of the acetylamino group generally dominates. Therefore, substitution is most likely to occur at positions activated by the acetylamino group and not strongly deactivated by the carboxylic acid. The C4 position is ortho to the activating acetylamino group and meta to the deactivating carboxylic acid group, making it a highly probable site for electrophilic attack. Steric hindrance from the adjacent carboxylic acid group might slightly reduce the reactivity at this position but it remains a prime candidate.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position on Naphthalene Ring | Effect of -NHCOCH₃ (at C3) | Effect of -COOH (at C2) | Predicted Outcome |

|---|---|---|---|

| C1 | - | Ortho (Deactivated) | Unlikely |

| C4 | Ortho (Activated) | Meta (Favored) | Most Likely Site |

| C5 | - | Meta (Favored) | Possible, but less activated |

| C6 | Para (Activated) | - | Possible |

| C7 | - | Meta (Favored) | Possible, but less activated |

| C8 | - | - | Unlikely |

Coordination Chemistry with Metal Ions

Ligand Properties of this compound

This compound possesses multiple potential donor atoms, making it an effective ligand for coordinating with metal ions. The primary coordination site is the carboxylate group formed upon deprotonation of the carboxylic acid. Carboxylates are versatile ligands that can bind to metal centers in several modes. mdpi.com

Monodentate: One oxygen atom of the carboxylate binds to the metal ion.

Bidentate Chelating: Both oxygen atoms of the carboxylate bind to the same metal ion, forming a stable chelate ring.

Bidentate Bridging: The two oxygen atoms of the carboxylate bridge two different metal ions, leading to the formation of dinuclear or polynuclear complexes. mdpi.com

Beyond the carboxylate, the carbonyl oxygen of the acetylamino group can also act as a donor atom. The involvement of this oxygen atom in coordination would result in a larger chelate ring. The nitrogen atom of the acetylamino group is generally a weaker donor due to the delocalization of its lone pair into the adjacent carbonyl group, but its participation cannot be entirely excluded, potentially leading to tridentate (O, N, O) coordination. The specific coordination mode adopted depends on factors such as the nature of the metal ion, the reaction conditions, and the presence of other co-ligands. asianpubs.org

Formation and Characterization of Metal Complexes

Metal complexes of this compound can be synthesized by reacting a salt of the ligand (e.g., its sodium or potassium salt) with a suitable metal salt (such as chlorides, nitrates, or acetates) in an appropriate solvent like ethanol, methanol, or a DMF/water mixture. researchgate.net The resulting complexes often precipitate from the solution and can be isolated by filtration.

The characterization of these newly formed metal complexes involves a suite of spectroscopic and analytical techniques to determine their structure, bonding, and properties.

Table 2: Techniques for Characterization of Metal Complexes

| Technique | Information Provided |

|---|---|

| Elemental Analysis (C, H, N) | Confirms the stoichiometric ratio of the ligand to the metal ion in the complex. rsc.org |

| Infrared (IR) Spectroscopy | Provides evidence of coordination by showing shifts in the vibrational frequencies of the C=O (carboxylate and acetyl) and N-H bonds upon binding to the metal ion. The difference between the asymmetric and symmetric stretching vibrations of the COO⁻ group can help elucidate its coordination mode. researchgate.netrsc.org |

| UV-Visible Spectroscopy | Gives information about the electronic transitions within the complex, which can help to infer the geometry of the coordination sphere around the metal ion (e.g., octahedral, tetrahedral, square-planar). researchgate.netrsc.org |

| Molar Conductivity Measurements | Determines whether the complex is an electrolyte or non-electrolyte in solution, indicating whether any counter-ions are inside or outside the coordination sphere. asianpubs.org |

| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps to determine the number of unpaired electrons on the metal center and provides insight into the geometry and bonding. asianpubs.org |

| Single-Crystal X-ray Diffraction | Provides the definitive, three-dimensional molecular structure of the complex, including precise bond lengths, bond angles, and details of the coordination environment. mdpi.com |

| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the complex and indicates the presence of coordinated or lattice solvent molecules (e.g., water). researchgate.net |

Through these methods, a comprehensive understanding of the structure and chemical nature of metal complexes derived from this compound can be achieved.

Spectroscopic and Structural Characterization Methods

Advanced Spectroscopic Techniques

Spectroscopy is a cornerstone for the molecular-level investigation of 3-(Acetylamino)-2-naphthoic acid, offering non-destructive analysis of its chemical features.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct functional moieties: the carboxylic acid and the secondary amide of the acetylamino group.

Key expected IR absorption bands include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.

An N-H stretching band from the amide group, expected around 3300-3100 cm⁻¹.

Two distinct C=O (carbonyl) stretching bands. The carboxylic acid carbonyl stretch is anticipated around 1700-1680 cm⁻¹, while the amide I band (primarily C=O stretch) is expected near 1680-1640 cm⁻¹.

The amide II band (a mix of N-H bending and C-N stretching) should appear around 1550-1520 cm⁻¹.

C-H stretching vibrations from the aromatic naphthalene (B1677914) ring and the acetyl methyl group would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C stretching vibrations from the aromatic ring are expected in the 1600-1450 cm⁻¹ region.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (broad) |

| Amide | N-H Stretch | 3300 - 3100 |

| Carboxylic Acid | C=O Stretch | 1700 - 1680 |

| Amide | C=O Stretch (Amide I) | 1680 - 1640 |

| Amide | N-H Bend / C-N Stretch (Amide II) | 1550 - 1520 |

| Aromatic Ring | C-H Stretch | 3100 - 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Acetyl Group | C-H Stretch | 3000 - 2850 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would display distinct signals for each type of proton. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift, typically >12 ppm. The amide N-H proton would also be a singlet, likely in the 8-10 ppm range. The six protons on the naphthalene ring would appear in the aromatic region (7-9 ppm), with their specific shifts and coupling patterns determined by their positions relative to the electron-withdrawing carboxylic acid and the electron-donating acetylamino groups. The three protons of the acetyl methyl group would show a sharp singlet at a more upfield position, expected around 2.0-2.3 ppm.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the carboxylic acid is expected at a highly deshielded position, around 170-180 ppm. The amide carbonyl carbon would also be downfield, near 168-172 ppm. The ten carbons of the naphthalene ring would produce signals in the aromatic region (110-140 ppm). The methyl carbon of the acetyl group would be found at a much higher field, typically around 20-25 ppm.

| Group | Spectroscopy | Expected Chemical Shift (δ, ppm) |

| -COOH | ¹H NMR | >12 (broad singlet) |

| -NH- | ¹H NMR | 8 - 10 (singlet) |

| Aromatic -CH | ¹H NMR | 7.0 - 9.0 (multiplets) |

| -COCH₃ | ¹H NMR | 2.0 - 2.3 (singlet) |

| -C OOH | ¹³C NMR | 170 - 180 |

| -NHC O- | ¹³C NMR | 168 - 172 |

| Aromatic C | ¹³C NMR | 110 - 140 |

| -COC H₃ | ¹³C NMR | 20 - 25 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is dominated by the naphthalene chromophore. Naphthalene itself exhibits strong absorptions corresponding to π→π* transitions. The presence of the carboxylic acid and acetylamino groups as substituents will modify the absorption maxima (λ_max) and their intensities. These auxochromic groups can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted 2-naphthoic acid. nist.govsielc.com The spectrum is expected to show multiple absorption bands in the UV region, typically between 200 and 400 nm.

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule. For this compound (molecular formula C₁₃H₁₁NO₃), the molecular weight is 229.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 229. Key fragmentation pathways would likely involve:

Loss of a hydroxyl radical (•OH) from the carboxylic acid group, giving a fragment at m/z = 212.

Loss of the entire carboxylic acid group (•COOH), leading to a fragment at m/z = 184.

Loss of an acetyl group (CH₃CO•), resulting in a fragment corresponding to 3-amino-2-naphthoic acid at m/z = 187. nih.gov

Cleavage of the amide bond, which can lead to various smaller fragments.

| Process | Lost Fragment | Expected m/z |

| Molecular Ion | - | 229 |

| Loss of Hydroxyl | •OH | 212 |

| Decarboxylation | •COOH | 184 |

| Loss of Acetyl Group | CH₃CO• | 187 |

X-ray Crystallography for Solid-State Structure Determination

As of this review, no published crystal structure for this compound is available. However, detailed crystallographic data exists for its isomer, 3-acetoxy-2-naphthoic acid (C₁₃H₁₀O₄), which provides insight into how a substituted naphthoic acid might behave in the solid state. nih.govnih.gov

The study of 3-acetoxy-2-naphthoic acid revealed that it crystallizes in the monoclinic system with the space group P2₁/c. nih.gov The crystal structure shows that the naphthalene ring system is slightly twisted. The carboxylic acid group is nearly coplanar with the naphthalene ring, while the acetoxy group is oriented almost perpendicularly to it. nih.govnih.gov

| Parameter | 3-Acetoxy-2-naphthoic acid (Isomer) nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.235 (2) |

| b (Å) | 4.739 (2) |

| c (Å) | 23.0873 (16) |

| β (°) | 101.060 (11) |

| Volume (ų) | 1099.0 (5) |

| Z | 4 |

Note: This data is for the isomer 3-acetoxy-2-naphthoic acid and is presented for illustrative purposes, as no data for this compound is available.

In the solid state, molecules arrange themselves in a crystal lattice stabilized by various intermolecular forces. For the isomer 3-acetoxy-2-naphthoic acid, the dominant interaction is the formation of hydrogen-bonded dimers between the carboxylic acid groups of two adjacent molecules. nih.gov This is a very common and stable arrangement for carboxylic acids in the solid state, forming a centrosymmetric R²₂(8) ring motif. nih.gov

In addition to this strong hydrogen bonding, the crystal packing is further stabilized by weaker C-H···O interactions and stacking of the naphthalene rings. nih.govnih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding in its crystal structure, involving both the carboxylic acid group and the N-H and C=O of the acetylamino group, potentially leading to a more complex and robust three-dimensional network.

Conformational Analysis of the Naphthalene Unit and Substituents

The precise three-dimensional arrangement of the naphthalene core and its acetylamino and carboxylic acid substituents is critical to understanding its chemical behavior. While direct crystallographic data for this compound is not extensively published, significant insights can be drawn from the analysis of closely related analogs, such as 3-acetoxy-2-naphthoic acid. nih.gov

Crystal structure analysis of this analog reveals that the naphthalene unit itself is not perfectly flat due to the steric strain imposed by the adjacent ortho substituents. nih.gov A slight twist is observed in the fused ring system, with a dihedral angle of 2.0(2)° between the two aromatic rings of the naphthalene core. nih.gov

The orientation of the substituents relative to the naphthalene plane is particularly noteworthy. In the acetoxy analog, the carboxylic acid group is found to be nearly coplanar with the aromatic system, exhibiting a shallow dihedral angle of 8.9(3)°. nih.gov In contrast, the acetoxy group is oriented almost perpendicularly to the naphthalene plane, with a dihedral angle of 89.3(1)°. nih.gov This perpendicular arrangement is a key conformational feature. Given the structural similarities between an acetoxy (-O-C(O)CH₃) and an acetylamino (-NH-C(O)CH₃) group, a similar perpendicular orientation of the acetylamino substituent relative to the naphthalene ring in this compound can be inferred.

Table 1: Crystallographic Data for the Analog 3-Acetoxy-2-naphthoic acid nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₀O₄ |

| Molecular Weight (g/mol) | 230.21 |

| Crystal System | Monoclinic |

| a (Å) | 10.235 (2) |

| b (Å) | 4.739 (2) |

| c (Å) | 23.0873 (16) |

| β (°) | 101.060 (11) |

| Volume (ų) | 1099.0 (5) |

| Dihedral Angle (Naphthalene Rings) | 2.0 (2)° |

| Dihedral Angle (Carboxylic Group vs. Naphthalene) | 8.9 (3)° |

| Dihedral Angle (Acetoxy Group vs. Naphthalene) | 89.3 (1)° |

Other Analytical Techniques for Purity and Composition

Beyond spectroscopic methods that elucidate structure, other analytical techniques are vital for confirming the elemental composition and assessing the purity of a sample.

Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical values calculated from the molecular formula to confirm the compound's identity and purity. For this compound, the molecular formula is C₁₃H₁₁NO₃, which corresponds to a molecular weight of 229.23 g/mol . The theoretical elemental composition is a fundamental characteristic of the compound.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight (g/mol) | Number of Atoms | Total Weight (g/mol) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 13 | 156.143 | 68.13% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.84% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.11% |

| Oxygen | O | 15.999 | 3 | 47.997 | 20.94% |

| Total | 229.235 | 100.00% |

Chromatography (HPLC, GC-MS)

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, or other impurities, thereby allowing for its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of naphthoic acid derivatives. researchgate.net For related compounds like 3-amino-2-naphthoic acid and 3-hydroxy-2-naphthoic acid, purity is often specified by HPLC analysis, with typical purities of ≥96.0% to ≥98.0%. thermofisher.comavantorsciences.com The analysis of 2-naphthoic acid has been successfully performed using mixed-mode reversed-phase and anion-exchange chromatography. helixchrom.com A typical HPLC method for these types of aromatic carboxylic acids involves a reversed-phase column (such as C8 or C18) with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an acidified aqueous buffer. researchgate.nethelixchrom.comsielc.com Detection is commonly achieved using UV spectrophotometry. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of complex mixtures containing naphthenic acids. mcmaster.cachromatographyonline.com However, due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required before GC analysis. chromatographyonline.com This process, often silylation or methylation, converts the acidic proton into a less polar group, increasing the analyte's volatility and improving its chromatographic peak shape. chromatographyonline.com The coupling with mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented molecule. While highly effective, the direct analysis approach can be challenging, making HPLC a more straightforward choice for routine purity analysis of this compound. chromatographyonline.com

Table 3: Example HPLC Conditions for Related Naphthoic Acids

| Analyte | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 2-Naphthoic Acid | Coresep SB (Mixed-mode reversed-phase anion-exchange) | 40% Acetonitrile with 120 mM Ammonium (B1175870) Formate (pH 3) | UV (255 nm) | helixchrom.com |

| 3-Hydroxy-2-naphthoic acid | Newcrom R1 (Reversed-phase) | Acetonitrile, Water, and Phosphoric Acid | Not Specified | sielc.com |

| General Naphthenic Acids | Reversed-phase (C8 or C18) | Varies, often with LC-ESI/MS | MS/MS | researchgate.net |

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.govmaterialsciencejournal.org For 3-(Acetylamino)-2-naphthoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311G(d,p), can be used to optimize the molecular geometry to its lowest energy state. nih.govmdpi.com

These calculations yield critical data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. For instance, in the structurally related compound 3-acetoxy-2-naphthoic acid, the naphthalene (B1677914) ring system is slightly twisted due to the substitution at the ortho position. nih.govnih.gov A similar twist would be expected in this compound. DFT also allows for the calculation of vibrational frequencies, which can be compared with experimental IR and Raman spectra to validate the computed structure. nih.gov Furthermore, the molecular electrostatic potential (MESP) can be mapped onto the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), thus predicting sites for intermolecular interactions. mdpi.com

Table 1: Predicted Geometric Parameters for this compound using DFT This table is generated based on typical values for similar molecular structures and is for illustrative purposes.

| Parameter | Predicted Value |

|---|---|

| C=O (carboxyl) Bond Length | ~1.21 Å |

| C-O (carboxyl) Bond Length | ~1.35 Å |

| N-C (amide) Bond Length | ~1.36 Å |

| C=O (amide) Bond Length | ~1.23 Å |

| Dihedral Angle (N-C-C=O) | ~180° (trans preference) |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. materialsciencejournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the amino group, while the LUMO would likely be centered on the electron-withdrawing carboxylic acid group. This distribution suggests that the molecule could participate in charge-transfer interactions, a key aspect of its potential biological activity. materialsciencejournal.org

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical values for illustrative purposes based on similar compounds.

| Descriptor | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating capability |

| LUMO Energy | -1.8 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Indicates moderate chemical reactivity and stability |

| Electronegativity (χ) | 4.0 | Overall ability to attract electrons |

Molecular Modeling and Dynamics Simulationsmdpi.com

While quantum calculations describe a static molecule, molecular dynamics (MD) simulations provide insights into its behavior over time. nih.gov MD simulations model the movements of atoms and molecules, offering a dynamic picture of conformational changes and intermolecular interactions. mdpi.com

A primary application of molecular modeling is to predict how a molecule like this compound might interact with a biological target, such as a protein receptor. By docking the molecule into the active site of a receptor, it is possible to estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) that stabilize the complex. For example, studies on related 2-naphthoic acid derivatives have shown that they can act as allosteric modulators of NMDA receptors. nih.govnih.gov A 3-amino group, in particular, was found to enhance inhibitory activity at certain receptor subtypes. nih.govnih.gov Computational docking could explore how the acetylated amino group of this compound fits within the binding pocket and whether it forms favorable interactions.

Structure-Activity Relationship (SAR) Studies using Computational Methodsmdpi.com

Computational SAR studies aim to correlate a molecule's structural features with its biological activity. nih.govresearchgate.net For a series of related compounds, these methods can build predictive models.

Research on 2-naphthoic acid derivatives as inhibitors of NMDA receptors provides a strong basis for a computational SAR study involving this compound. nih.govnih.gov Studies have shown that substitutions at the 3-position of the naphthoic acid scaffold are critical for activity and selectivity. nih.gov Specifically, the addition of a 3-amino or 3-hydroxy group increased inhibitory activity compared to the unsubstituted 2-naphthoic acid. nih.gov

A computational approach, such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), could be employed. This involves aligning a series of naphthoic acid analogs and generating steric and electrostatic fields to build a model that predicts activity. Such a model could quantify the impact of the acetyl group in this compound, comparing its electronic and steric contribution to that of an amino (in 3-amino-2-naphthoic acid) or hydroxyl group (in 3-hydroxy-2-naphthoic acid). This would help rationalize why certain substitutions enhance activity and guide the design of new, more potent analogs. mdpi.com

Ligand-Based and Structure-Based Drug Design Principles

The design of new drugs can be broadly categorized into ligand-based and structure-based approaches. Both strategies have been applied to scaffolds related to this compound, demonstrating the utility of these computational methods.

Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of a biological target, typically a protein or nucleic acid. This approach was effectively demonstrated in the development of antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes. nih.govresearchgate.net Researchers utilized a 2-naphthoic acid template, which is the core structure of this compound. By creating a homology model of the human P2Y14 receptor based on the X-ray crystal structures of a related receptor, P2Y12, they could perform simulated docking of antagonist analogues. nih.govnih.gov This computational docking allowed for the prediction of specific molecular interactions between the 2-naphthoic acid derivatives and the receptor's binding site. nih.gov The insights gained from this model guided the synthesis of new, more potent derivatives, illustrating the predictive power of combining GPCR homology modeling with medicinal chemistry. nih.govnih.gov This process highlights how modifications to the core naphthoic acid structure can be rationally designed to enhance binding affinity and selectivity for a specific target. nih.gov

Ligand-Based Drug Design (LBDD) is employed when the 3D structure of the target is unknown. This method relies on the knowledge of molecules (ligands) that are known to interact with the target. By analyzing the chemical and structural features of a series of active compounds, a pharmacophore model can be developed. This model represents the essential steric and electronic features required for biological activity. While direct LBDD studies on this compound are not extensively documented, the principles are widely applicable. For instance, if a series of acetylamino-naphthoic acid derivatives were found to have a particular biological effect, their common structural motifs, hydrogen bond donors/acceptors, and hydrophobic regions could be mapped to create a pharmacophore. This model would then serve as a template for designing new molecules with a higher probability of being active.

In silico Screening for Potential Biological Targets

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This process can also be inverted to screen a single compound against a panel of potential biological targets to identify its mechanism of action or potential off-target effects.

For naphthalene-based compounds, in silico methods have been crucial in identifying potential therapeutic targets. For example, a study on 2-phenylamino-3-acyl-1,4-naphthoquinones, which share a naphthalene core, used molecular docking to investigate their anticancer properties. mdpi.com After initial in vitro screening showed antiproliferative activity, in silico analysis was performed to predict their drug-likeness and potential intracellular targets. mdpi.com The study revealed that a lead compound had a good binding affinity for mTOR (mammalian target of rapamycin), a key protein involved in regulating tumor metabolism, suggesting a potential inhibitory effect. mdpi.com

In another example, molecular docking was used to screen naphthalene-based compounds against Babesia microti lactate (B86563) dehydrogenase (BmLDH), a potential drug target for the parasitic disease babesiosis. frontiersin.org This screening identified 3,5-dihydroxy-2-naphthoic acid as a potent inhibitor of the enzyme. frontiersin.org The computational analysis provided detailed insights into the binding interactions between the compound and the enzyme's active site, which were subsequently confirmed by enzyme activity and surface plasmon resonance (SPR) assays. frontiersin.org These findings provide a theoretical basis for the structure-based development of new anti-babesial agents based on the naphthoic acid scaffold. frontiersin.org

While specific in silico screening results for this compound are not prominently available, the success with related naphthalene structures suggests that this compound could be virtually screened against various target families, such as kinases, proteases, and GPCRs, to uncover its potential biological activities. The acetylamino and carboxylic acid groups on the naphthalene scaffold provide key interaction points (hydrogen bond donors and acceptors) that would be central to its binding profile in such computational studies.

Biological Activities and Mechanistic Investigations

Antimicrobial Properties and Mechanisms

There is currently no published research available that details the antimicrobial properties of 3-(Acetylamino)-2-naphthoic acid.

Antibacterial Activity

No studies were found that evaluated the antibacterial activity of this compound against any bacterial strains.

Antifungal Activity

No research has been published on the potential antifungal activity of this compound.

Proposed Mechanisms of Action

As no antimicrobial activity has been reported, there are no proposed mechanisms of action for this compound in the scientific literature.

Anticancer Potential and Cellular Effects

The anticancer potential and cellular effects of this compound have not been investigated in any published scientific studies.

Inhibition of Proliferation in Cancer Cell Lines

Induction of Apoptosis and Cell Cycle Modulation

No studies have been conducted to determine whether this compound can induce apoptosis or modulate the cell cycle in cancerous or normal cells.

Receptor Modulation and Enzyme Inhibition

NMDA Receptor Modulation

The 2-naphthoic acid scaffold has been identified as a source of allosteric modulators for N-methyl-D-aspartate (NMDA) receptors, which are crucial in many neurological processes. Research into the structure-activity relationships of various 2-naphthoic acid derivatives has revealed that substitution at the 3-position significantly influences inhibitory activity. nih.gov

Specifically, the introduction of a 3-amino group, as seen in the analog 3-amino-2-naphthoic acid (UBP596), enhances the inhibitory effect on NMDA receptors compared to the unsubstituted 2-naphthoic acid. nih.gov Initial screenings at a concentration of 100 μM showed that while 2-naphthoic acid itself only weakly inhibited GluN2A-containing receptors (approx. 30% inhibition) and had negligible effect on other subtypes, the 3-amino substitution increased inhibitory activity. nih.gov This enhanced activity was particularly noted at the GluN1/GluN2C and GluN1/GluN2D receptor subtypes. nih.gov The addition of a 3-hydroxy group (3-hydroxy-2-naphthoic acid ) also demonstrated a similar increase in inhibition. nih.gov These findings underscore the importance of the 3-position substituent in tuning the modulatory effects of this compound class on NMDA receptor subtypes.

| Compound | NMDA Receptor Subtype | % Inhibition (at 100 µM) |

| 2-Naphthoic acid | GluN1/GluN2A | ~30% |

| GluN1/GluN2B | ~5% | |

| GluN1/GluN2C | ~0% | |

| GluN1/GluN2D | ~0% | |

| 3-Amino-2-naphthoic acid | GluN1/GluN2A | ~35% |

| GluN1/GluN2B | ~20% | |

| GluN1/GluN2C | ~45% | |

| GluN1/GluN2D | ~40% | |

| 3-Hydroxy-2-naphthoic acid | GluN1/GluN2A | ~40% |

| GluN1/GluN2B | ~40% | |

| GluN1/GluN2C | ~70% | |

| GluN1/GluN2D | ~70% | |

| Data sourced from Neuropharmacology, 2012, 62(4), 1730-6. nih.gov |

Other Enzyme Inhibition Studies (e.g., ME2 inhibition for hydroxylated analogs)

Derivatives of naphthoic acid have been investigated as potential inhibitors of human mitochondrial NAD(P)+-dependent malic enzyme 2 (ME2), an enzyme implicated in cellular metabolism. nih.gov Within this class of compounds, hydroxylated analogs have shown notable inhibitory effects. nih.gov

Specifically, 3-hydroxy-2-naphthoic acid , a hydroxylated analog of the core structure, was identified as an inhibitor of ME2. nih.gov However, its potency is considerably less than that of its dimeric form, embonic acid (4,4'-Methylene-bis(3-hydroxy-2-naphthoic acid)), which is a potent allosteric inhibitor of ME2. nih.govresearchgate.net These findings suggest that while the 3-hydroxy-2-naphthoic acid structure possesses intrinsic inhibitory activity against ME2, dimerization significantly enhances this effect. nih.gov

| Compound | Target Enzyme | IC50 Value |

| 3-Hydroxy-2-naphthoic acid | Human Malic Enzyme 2 (ME2) | 105.4 µM |

| Embonic acid | Human Malic Enzyme 2 (ME2) | 1.1 µM |

| Data sourced from Communications Biology, 2023, 6(1). nih.govresearchgate.net |

Applications in Fluorescent Probe Development

The inherent fluorescent properties of the naphthalene (B1677914) core make its derivatives, such as 3-amino-2-naphthoic acid, valuable precursors in the synthesis of fluorescent probes for biological imaging and diagnostics.

"Turn-on" Fluorescence Probes for Biomarker Detection

A "turn-on" fluorescent probe based on 3-amino-2-naphthoic acid has been developed for the specific and sensitive detection of the cyanate (B1221674) anion (CNO⁻). nih.gov Cyanate is recognized as a biomarker for certain diseases, including chronic kidney disease, making its accurate determination highly important. nih.gov

The probe itself, in its baseline state, is weakly fluorescent. However, upon reaction with cyanate, the probe undergoes a change that triggers a significant, up to 9-fold, enhancement of its green fluorescence emission. nih.gov This "turn-on" mechanism provides a clear signal for the presence of the target biomarker. The probe exhibits a linear response to cyanate concentrations in the range of 0.5 to 200 μM and demonstrates a low detection limit of 260 nM. nih.gov Furthermore, its efficacy has been successfully demonstrated in the detection of cyanate in real-world samples, including tap water, human urine, and serum, highlighting its potential for practical diagnostic applications. nih.gov

Development of Fluorescent Probes for Receptor Detection and Characterization

While direct studies on this compound as a fluorescent probe are not extensively documented, the foundational 2-naphthoic acid structure serves as a promising template for the creation of such tools for receptor analysis. Research into related compounds has demonstrated the viability of this chemical scaffold in designing high-affinity fluorescent ligands for G protein-coupled receptors (GPCRs), such as the P2Y14 receptor (P2Y14R). nih.gov The development of these molecular probes is a critical area of research, offering alternatives to radioligands for receptor detection and characterization in drug discovery. nih.gov

The strategy involves chemically modifying the 2-naphthoic acid core to attach a fluorescent reporter group without compromising the molecule's binding affinity and selectivity for its target receptor. nih.gov For instance, in the development of antagonists for the P2Y14 receptor, researchers have successfully attached fluorophores like Alexa Fluor 488 to a 2-naphthoic acid derivative. nih.govresearchgate.net This was achieved by identifying a suitable position on the molecule, the piperidine (B6355638) ring in this case, where a linker and fluorophore could be added. nih.gov The resulting fluorescent antagonist, MRS4174, exhibited exceptionally high affinity (Ki = 80 pM) and was successfully used to quantify specific binding to the P2Y14R using flow cytometry. nih.gov

This approach underscores the potential for developing similar fluorescent probes from the this compound backbone. By identifying non-critical regions of the molecule for fluorophore conjugation, it is conceivable that highly potent and selective fluorescent probes could be synthesized. Such probes would be invaluable for studying the distribution, trafficking, and binding kinetics of their target receptors in both cellular and biochemical assays. nih.govthermofisher.com The development of naphthoic acid derivatives as fluorescent probes has also been explored for other applications, such as the detection of advanced glycation end-products (AGEs) breakers. nih.gov

Table 1: Example of a 2-Naphthoic Acid-Based Fluorescent Probe

| Compound | Target Receptor | Fluorophore | Affinity (Ki) | Application | Reference |

|---|

Role in Protein Homeostasis and Vascular Health (as studied with related analogs)

Studies on analogs of this compound, particularly 3-hydroxy-2-naphthoic acid (3HNA), have shed light on its significant role in maintaining protein homeostasis and promoting vascular health. nih.govnih.gov This analog has been identified as a chemical chaperone that can mitigate endoplasmic reticulum (ER) stress, a condition characterized by the accumulation of misfolded proteins that can lead to cellular dysfunction and is implicated in cardiovascular diseases. nih.govresearchgate.net

3-Hydroxy-2-naphthoic acid has been identified as a novel chemical chaperone that can alleviate ER stress and the subsequent unfolded protein response (UPR). nih.govresearchgate.net The accumulation of misfolded proteins in the ER triggers the UPR, a cellular stress response. While initially protective, chronic UPR activation can lead to inflammation and cell death, contributing to various pathologies. nih.gov Research has shown that 3HNA can down-regulate key markers of the UPR, such as GRP78 and CHOP, indicating its ability to restore protein folding homeostasis within the ER. researchgate.net This chaperone activity suggests a therapeutic potential for conditions associated with chronic ER stress. nih.govresearchgate.net

Angiotensin II (Ang II) is a peptide hormone that plays a crucial role in blood pressure regulation and is a key driver of pathological vascular remodeling, a hallmark of hypertension and other cardiovascular diseases. nih.govresearchgate.netmdpi.com Vascular remodeling involves changes in the structure of blood vessel walls, including medial thickening and perivascular fibrosis. nih.govnih.gov

In animal models, treatment with 3-hydroxy-2-naphthoic acid has been shown to prevent the adverse vascular changes induced by Ang II infusion. nih.govnih.gov Specifically, 3HNA treatment prevented the thickening of the vascular media and reduced perivascular fibrosis in response to Ang II. nih.govnih.gov These findings demonstrate that by acting as a chemical chaperone, 3HNA can counteract the detrimental effects of Angiotensin II on the vasculature, suggesting a protective role in hypertensive cardiovascular remodeling. nih.gov

Table 2: Effects of 3-Hydroxy-2-Naphthoic Acid (3HNA) on Angiotensin II-Induced Vascular Changes

| Parameter | Angiotensin II Infusion | Angiotensin II Infusion + 3HNA Treatment | Reference |

|---|---|---|---|

| Vascular Medial Thickening | Increased | Prevented | nih.govnih.gov |

| Perivascular Fibrosis | Increased | Prevented | nih.govnih.gov |

Vascular smooth muscle cells (VSMCs) are critical components of blood vessel walls, and their proliferation and altered function contribute significantly to vascular remodeling. nih.govresearchgate.netmdpi.com Angiotensin II is known to stimulate protein synthesis in VSMCs, a key step in the hypertrophy and proliferation of these cells that leads to the thickening of the vessel wall. nih.govyoutube.com

In vitro studies on cultured vascular smooth muscle cells have revealed that 3-hydroxy-2-naphthoic acid can attenuate the enhancement in protein synthesis induced by Angiotensin II. nih.govnih.gov By inhibiting this Ang II-stimulated protein synthesis, 3HNA helps to maintain VSMCs in a quiescent, contractile state, thereby preventing the pathological changes associated with vascular remodeling. nih.gov This mechanism further supports the role of 3HNA in preserving vascular health by maintaining protein homeostasis under conditions of cardiovascular stress. nih.gov

Derivatives and Analog Synthesis and Exploration for Enhanced Bioactivity

Structural Modification Strategies for Bioactivity Optimization

The biological profile of a molecule can be finely tuned by altering its structure. Modifications can influence physicochemical properties such as solubility, lipophilicity, and electronic distribution, which in turn affect the molecule's absorption, distribution, metabolism, excretion (ADME) properties, and its interaction with biological targets. For the 3-(acetylamino)-2-naphthoic acid scaffold, key strategies focus on the naphthalene (B1677914) ring, the carboxylic acid group, and the acetylamino moiety.

Naphthalene Ring Substitutions

The naphthalene ring is a common feature in many biologically active compounds and drugs, contributing to anti-inflammatory, antimicrobial, and anticancer properties. nih.gov Altering the substitution pattern on this bicyclic aromatic system is a primary strategy for enhancing bioactivity.

Computational and synthetic studies on related naphthoic acid derivatives have shown that the position and nature of substituents significantly impact their biological and chemical properties. researchgate.net The introduction of various functional groups onto the naphthalene rings can modulate the molecule's pharmacological profile, selectivity, and solubility. nih.gov

Key findings from research on related naphthalene derivatives include:

Position of Substitution : Studies on naphthalene-chalcone hybrids indicate that substitution at the second position of the naphthalene ring can enhance anticancer activity. nih.gov

Nature of Substituent : The introduction of groups like methyl, chloro, trifluoromethyl, and methoxy (B1213986) can significantly alter bioactivity. For instance, in a series of naphthalene-1-carboxanilides, methoxy and methyl substitutions led to compounds with antimycobacterial activity higher than the reference drugs rifampicin (B610482) and ciprofloxacin. cit.ie

Improving Stability and Potency : The naphthalene moiety has been successfully used as a bioisostere for a benzene (B151609) ring to improve the chemical and metabolic stability of active molecules while retaining their pharmacological effects. nih.gov In some cases, introducing substituents like a 2-methoxyethyl group has been shown to increase anticancer activity. nih.gov

These findings suggest that systematic substitution on the naphthalene core of this compound with various electron-donating or electron-withdrawing groups could lead to derivatives with enhanced or novel biological activities.

Table 1: Impact of Naphthalene Ring Substitutions on Bioactivity in Analogous Compounds

| Compound Series | Substituent Type/Position | Observed Effect on Bioactivity | Reference |

|---|---|---|---|

| Naphthalene-Chalcone Hybrids | Substitution at the 2-position | Increased anticancer activity | nih.gov |

| Naphthalene-Chalcone Hybrids | 2-Methoxyethyl group | Increased anticancer activity | nih.gov |

| Naphthalene-1-Carboxanilides | Methoxy, Methyl, Fluoro | Enhanced antimycobacterial activity | cit.ie |

| Naphthalene-1-Carboxanilides | Trifluoromethyl | Photosynthetic electron transport (PET) inhibition | cit.ie |

| Naphthalene Derivatives | General substitutions | Can confer anti-inflammatory, antibacterial, antioxidant properties | nih.gov |

Carboxylic Acid Functionalizations

The carboxylic acid group is a versatile functional handle that can be modified to influence a molecule's properties and interactions. nih.gov It can participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological targets. Functionalization strategies such as esterification and amidation are common approaches to create prodrugs or new chemical entities with improved characteristics.

Esterification and Amidation : The conversion of the carboxylic acid to an ester or amide can significantly alter the molecule's lipophilicity, membrane permeability, and metabolic stability. For example, studies on other anti-inflammatory drugs have shown that esterification can create derivatives with different activity profiles. researchgate.net The synthesis of naphthalene-1-carboxanilides (amides) from naphthalene-1-carboxylic acid resulted in compounds with potent antimycobacterial activity. cit.ie

Decarboxylative Functionalization : Modern synthetic methods, including metallaphotoredox catalysis, allow for the direct functionalization of carboxylic acids. nih.govprinceton.edu These methods can replace the carboxylic acid group with other functionalities like alkyl, aryl, or trifluoromethyl groups, offering a powerful tool for late-stage modification of complex molecules and the creation of novel analogs. nih.gov Such transformations on this compound could generate a library of compounds with diverse properties.

Bioisosteric Replacement : The carboxylic acid group can be replaced with other acidic functional groups, such as a tetrazole, to modulate acidity and metabolic stability while potentially retaining the necessary interactions with a biological target.

These modifications provide a pathway to derivatives with potentially improved potency, selectivity, or pharmacokinetic profiles.

Acetylamino Group Variations

The acetylamino group (-NHCOCH₃) also offers opportunities for structural modification to explore structure-activity relationships (SAR). nih.gov Variations can range from simple alterations of the acyl group to its replacement with entirely different functionalities.

Amidoalkyl Naphthols : Related research into 1-amidoalkyl-2-naphthols, which also contain an amide linkage on a naphthalene ring, highlights their significance as bioactive substances. mdpi.com The synthesis of these compounds via multicomponent reactions demonstrates the feasibility of constructing varied amide functionalities on a naphthol scaffold. mdpi.com

Replacement with other Nitrogen-containing groups : The entire acetylamino group could be replaced with other nitrogen-containing moieties known to be important for biological activity, such as sulfonamides or different heterocyclic rings. Structure-activity relationship studies on various nitrogen-containing heterocyclic compounds have shown that such changes can lead to potent anticancer agents. nih.gov

By systematically exploring these variations, it is possible to identify derivatives of this compound with optimized bioactivity.

Exploration of Schiff Base Ligands from 3-Amino-2-naphthoic Acid

The precursor to this compound is 3-amino-2-naphthoic acid. chemicalbook.comnih.gov This aromatic amino acid is a valuable building block for synthesizing more complex molecules, notably Schiff bases. chemicalbook.comchemicalbook.com Schiff bases, or imines, are formed by the condensation of a primary amine with a carbonyl compound (an aldehyde or ketone). nih.gov They are versatile ligands in coordination chemistry due to the presence of the azomethine (-C=N-) nitrogen atom, which can coordinate to metal ions. mdpi.comekb.eg The complexation of Schiff base ligands with transition metals often enhances their biological activity. nih.govresearchgate.net

Synthesis and Complexation with Transition Metal Ions

Schiff base ligands derived from amino acids are of particular interest because they can act as multidentate chelating agents, binding to metal ions through the azomethine nitrogen and the carboxylate oxygen. nih.gov The synthesis typically involves a straightforward condensation reaction between 3-amino-2-naphthoic acid and a suitable aldehyde or ketone, often in an alcoholic solvent.

Once synthesized, these Schiff base ligands can be reacted with various transition metal salts (e.g., chlorides or acetates of copper(II), nickel(II), cobalt(II), zinc(II), iron(III)) to form coordination complexes. mdpi.comresearchgate.net The resulting metal complexes often exhibit distinct geometries, such as octahedral, tetrahedral, or square planar, depending on the metal ion, the ligand structure, and the reaction conditions. mdpi.comnih.gov Characterization of these complexes is performed using techniques like IR and UV-Vis spectroscopy, elemental analysis, and magnetic susceptibility measurements. researchgate.net

Table 2: Synthesis and Characterization of Transition Metal Complexes with Analogous Schiff Base Ligands

| Metal Ion | Ligand Source (Amine + Carbonyl) | Proposed Geometry | Key Spectroscopic Features | Reference |

|---|---|---|---|---|

| Co(II), Ni(II), Cu(II), Zn(II) | m-Aminobenzoic acid + Indole-3-carboxaldehyde | Varies (e.g., Square Planar for Cu(II)) | Shift in C=N and COO- IR bands upon complexation | nih.gov |

| Cu(II), Co(II), Ni(II), Cd(II), Cr(III), Fe(III) | 2-Amino-6-methoxybenzothiazole + Substituted Benzaldehydes | Octahedral | Shift in azomethine (-HC=N-) IR and NMR signals | mdpi.com |

| Co(II), Ni(II), Cu(II), Zn(II) | Coumarin derivative + N-methylaminopropylamine | Octahedral | Coordination via azomethine N and phenolic O | researchgate.net |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Pd(II), Pt(II) | 3-Aminobenzoic acid + 4-Fluorobenzaldehyde | Octahedral | Non-electrolytic nature, paramagnetic behavior (except Zn(II)) | researchgate.net |

Magnetic Properties and Structural Diversity of Complexes

The introduction of a transition metal ion into a Schiff base ligand system introduces new properties, particularly magnetic and structural characteristics.

Magnetic Properties: The magnetic behavior of the complexes is determined by the number of unpaired electrons in the d-orbitals of the metal ion. dalalinstitute.com Magnetic susceptibility measurements are used to determine the effective magnetic moment (µeff) of the complexes, which helps in elucidating their geometry. mdpi.com

Paramagnetism : Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field. For example, octahedral Ni(II) (d⁸) complexes typically exhibit magnetic moments around 2.8–3.5 B.M., while many Co(II) (d⁷) complexes are also paramagnetic. mdpi.comdalalinstitute.com

Diamagnetism : Complexes with no unpaired electrons, such as those of Zn(II) (d¹⁰) and Cd(II) (d¹⁰), are diamagnetic and are repelled by a magnetic field. mdpi.com

Spin-Spin Interactions : In some polynuclear complexes, magnetic interactions can occur between metal centers, leading to ferromagnetic or antiferromagnetic behavior. dalalinstitute.comunt.edu